N,9-Diphenyl-9H-carbazol-1-amine
Description
Properties
Molecular Formula |
C24H18N2 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N,9-diphenylcarbazol-1-amine |
InChI |
InChI=1S/C24H18N2/c1-3-10-18(11-4-1)25-22-16-9-15-21-20-14-7-8-17-23(20)26(24(21)22)19-12-5-2-6-13-19/h1-17,25H |
InChI Key |
OWLBITBEPJMCLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=C2N(C4=CC=CC=C34)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Buchwald-Hartwig Amination
One of the most effective and widely used methods for synthesizing this compound is the palladium-catalyzed Buchwald-Hartwig amination. This method involves the coupling of carbazole derivatives with aniline or diphenylamine under catalytic conditions.
| Parameter | Details |
|---|---|
| Catalyst | Palladium acetate (Pd(OAc)₂) |
| Ligand | Triphenylphosphine (PPh₃) |
| Base | Potassium carbonate (K₂CO₃) |
| Solvent | Toluene or N,N-Dimethylformamide (DMF) |
| Temperature | 100–120°C |
| Atmosphere | Inert (Nitrogen or Argon) |
| Reaction Time | Several hours (typically 6–12 h) |
- Oxidative addition of the aryl halide (carbazole derivative) to Pd(0)
- Ligand exchange with the amine nucleophile (diphenylamine)
- Reductive elimination forming the C–N bond producing this compound
This method ensures high selectivity and good yields, often exceeding 80% under optimized conditions. Industrial scale-up uses continuous flow reactors to maintain reaction consistency and purity.
Nucleophilic Substitution via Chloroacetyl Intermediate
An alternative synthetic route involves the preparation of a chloroacetyl carbazole intermediate, followed by nucleophilic substitution with diphenylamine or aniline derivatives.
Synthesis of 1-(9H-carbazol-9-yl)-2-chloroethanone:
- React carbazole with chloroacetyl chloride in the presence of triethylamine in benzene.
- Reaction is conducted at room temperature for approximately 6 hours.
- The product is isolated by extraction and purification.
Condensation with Aminophenols or Amines:
- The chloroacetyl intermediate is reacted with diphenylamine or substituted aminophenols in tetrahydrofuran (THF).
- Potassium carbonate is used as the base under nitrogen atmosphere.
- The reaction proceeds via nucleophilic substitution at the chloro position, forming the corresponding carbazole-amine conjugate.
- IR spectra show disappearance of N–H stretch and appearance of C=O stretch (~1600 cm⁻¹) in the intermediate.
- $$^{1}H$$ NMR confirms the presence of methylene protons adjacent to carbonyl at ~4.36 ppm.
- Final products show characteristic N–H stretching in IR and aromatic proton signals in NMR.
Comparative Analysis of Preparation Methods
| Method | Catalyst/System | Key Reagents | Temperature | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Palladium-Catalyzed Amination | Pd(OAc)₂ + PPh₃ | Carbazole derivative + Diphenylamine | 100–120°C | 70–90% | High selectivity, scalable | Requires expensive Pd catalyst |
| Nucleophilic Substitution via Chloroacetyl Intermediate | None (Base catalyzed) | Chloroacetyl carbazole + Diphenylamine | RT | Moderate (variable) | Simpler catalyst system | Multi-step, moderate yields |
| Suzuki-Miyaura Coupling (Precursor Synthesis) | Pd(PPh₃)₄ | Bromo-carbazole + Phenylboronic acid | 80°C | ~90% | Efficient phenylation | Not direct amination |
In-Depth Research Findings
Catalytic Efficiency: Palladium acetate with triphenylphosphine ligand provides excellent catalytic activity for C–N bond formation in carbazole amination, as demonstrated by high yields and reproducibility.
Reaction Optimization: Base choice (potassium carbonate) and solvent polarity (toluene vs. DMF) significantly influence reaction rates and yields. DMF often leads to better solubility and higher yields but requires careful removal post-reaction.
Spectroscopic Characterization: The synthesized this compound exhibits characteristic IR bands for aromatic amines and carbazole rings, with $$^{1}H$$ and $$^{13}C$$ NMR confirming substitution patterns.
Industrial Relevance: Continuous flow reactors and automated systems are employed to scale palladium-catalyzed amination reactions, ensuring consistent product quality and minimizing catalyst loading.
Summary Table of Key Data
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C₂₄H₁₈N₂ |
| Molecular Weight | 334.42 g/mol |
| Purity (HPLC) | ≥98.0% |
| Melting Point | 158.0 – 162.0 °C |
| Appearance | White to orange to green powder/crystal |
| Common Catalyst | Palladium acetate |
| Common Ligand | Triphenylphosphine |
| Common Base | Potassium carbonate |
| Typical Solvents | Toluene, N,N-Dimethylformamide |
| Typical Reaction Temperature | 100–120°C |
| Typical Reaction Time | 6–12 hours |
| Yield Range | 70–90% (depending on method) |
Chemical Reactions Analysis
Types of Reactions
N,9-Diphenyl-9H-carbazol-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole-1,4-dione derivatives.
Reduction: Reduction reactions can convert it into dihydrocarbazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at the 3 and 6 positions of the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N,9-Diphenyl-9H-carbazol-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,9-Diphenyl-9H-carbazol-1-amine involves its interaction with various molecular targets and pathways. In optoelectronic applications, the compound’s high charge carrier mobility and stability are crucial. It interacts with the electronic states of the materials it is incorporated into, facilitating efficient charge transport and light emission .
Comparison with Similar Compounds
The following analysis compares N,9-Diphenyl-9H-carbazol-1-amine with structurally related carbazole derivatives, focusing on their synthesis, physicochemical properties, and applications.
Positional Isomerism: 1-Amine vs. 3-Amine Derivatives
The position of the amine group significantly impacts electronic properties and conjugation pathways:
- However, this could enhance solubility due to steric effects .
- N,9-Diphenyl-9H-carbazol-3-amine : The 3-position amine aligns with the carbazole’s natural conjugation axis, favoring charge delocalization. This isomer is often prioritized in OLED host materials for its balanced hole/electron transport properties .
Table 1: Comparison of Key Carbazole Derivatives
Electronic and Optical Properties
- This compound: Limited data exist, but its 1-amine group may introduce a dipole moment that alters luminescence properties compared to 3-amine analogs.
- CzFA () : A spirobi[fluoren]-based carbazole derivative with a 2-amine group achieves a maximum current efficiency of 27.8 cd/A in red OLEDs, outperforming traditional CBP hosts due to bipolar charge transport .
- N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine : Exhibits strong antibacterial activity, highlighting the role of carbazole’s electron-rich core in bioactive interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
